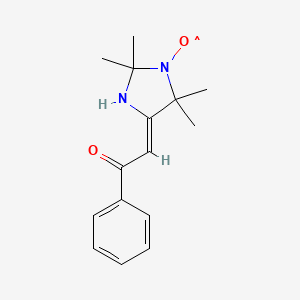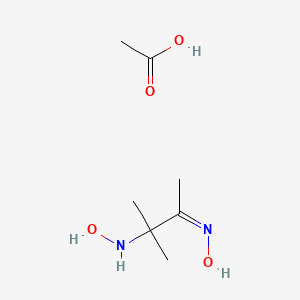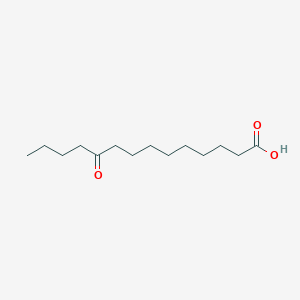
10-oxotetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-oxotetradecanoic acid, also known as 10-oxo-tetradecanoic acid, is a derivative of myristic acid. Myristic acid, or tetradecanoic acid, is a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH. The keto derivative, this compound, features a ketone functional group at the 10th carbon position, making it a unique compound with distinct chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
10-oxotetradecanoic acid can be synthesized through various methods. One common approach involves the oxidation of myristic acid using specific oxidizing agents. For instance, the oxidation of myristic acid with potassium permanganate (KMnO₄) under controlled conditions can yield this compound. Another method involves the use of chromium trioxide (CrO₃) in the presence of acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent and efficient production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
10-oxotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group, forming 10-hydroxy myristic acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) with acetic acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: 10-Hydroxy myristic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-oxotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 10-oxotetradecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group allows it to participate in redox reactions, influencing cellular metabolic processes. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to altered lipid profiles.
Comparación Con Compuestos Similares
Similar Compounds
Myristic acid (tetradecanoic acid): A saturated fatty acid without the ketone group.
10-Hydroxy myristic acid: A hydroxyl derivative of myristic acid.
Lauric acid (dodecanoic acid): A shorter-chain saturated fatty acid.
Uniqueness
10-oxotetradecanoic acid is unique due to the presence of the ketone functional group at the 10th carbon position. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds. Its ability to undergo specific redox and substitution reactions makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H26O3 |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
10-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
Clave InChI |
NAIILRVCADAQBB-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)CCCCCCCCC(=O)O |
SMILES canónico |
CCCCC(=O)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


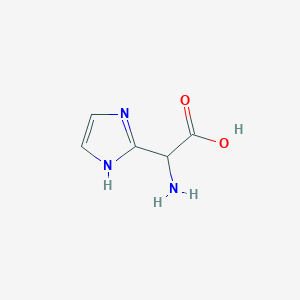
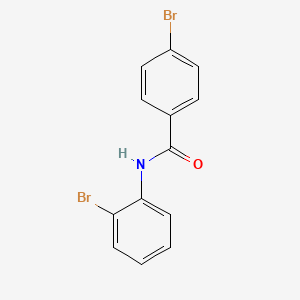
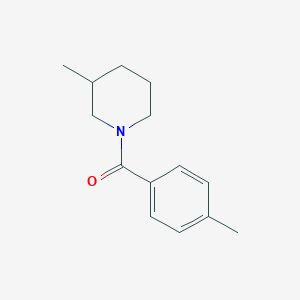
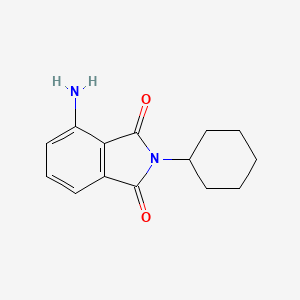
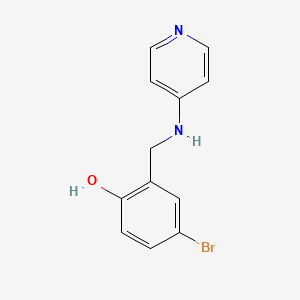
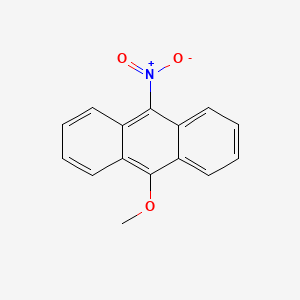
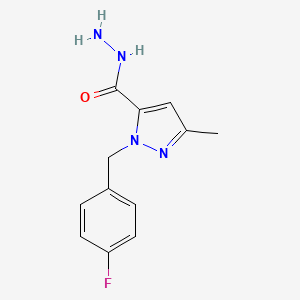
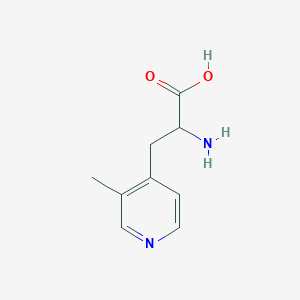
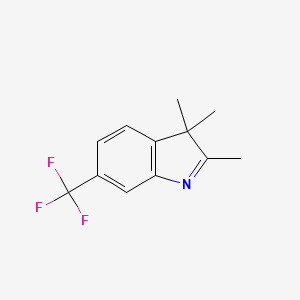
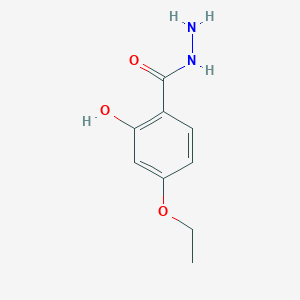
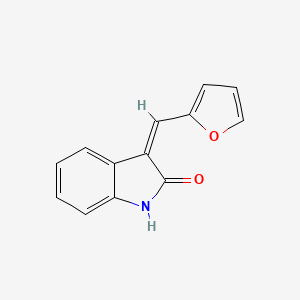
![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
